molecular formula C12H15N3O3 B5910228 (NZ)-N-[(4-nitrophenyl)-piperidin-1-ylmethylidene]hydroxylamine

(NZ)-N-[(4-nitrophenyl)-piperidin-1-ylmethylidene]hydroxylamine

Cat. No.: B5910228
M. Wt: 249.27 g/mol
InChI Key: DZNGPWZIKLRFDN-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NZ)-N-[(4-nitrophenyl)-piperidin-1-ylmethylidene]hydroxylamine: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a nitrophenyl group, a piperidine ring, and a hydroxylamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(4-nitrophenyl)-piperidin-1-ylmethylidene]hydroxylamine typically involves the condensation of 4-nitrobenzaldehyde with piperidine, followed by the introduction of a hydroxylamine group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors to maintain consistent reaction conditions. The process includes steps such as purification through recrystallization or chromatography to achieve the required quality standards for commercial use.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group in (NZ)-N-[(4-nitrophenyl)-piperidin-1-ylmethylidene]hydroxylamine can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to introduce new groups into the piperidine ring.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (NZ)-N-[(4-nitrophenyl)-piperidin-1-ylmethylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical pathways.

Medicine: In medicine, this compound has potential applications as a precursor for drug development. Its derivatives may exhibit pharmacological activities, making it a candidate for further investigation in therapeutic research.

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various products, enhancing their properties and performance.

Mechanism of Action

The mechanism of action of (NZ)-N-[(4-nitrophenyl)-piperidin-1-ylmethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • (NZ)-N-[(4-nitrophenyl)-morpholin-1-ylmethylidene]hydroxylamine
  • (NZ)-N-[(4-nitrophenyl)-pyrrolidin-1-ylmethylidene]hydroxylamine
  • (NZ)-N-[(4-nitrophenyl)-azepan-1-ylmethylidene]hydroxylamine

Comparison: Compared to its analogs, (NZ)-N-[(4-nitrophenyl)-piperidin-1-ylmethylidene]hydroxylamine exhibits unique reactivity due to the presence of the piperidine ring, which provides a different steric and electronic environment. This uniqueness can influence its chemical behavior and biological activity, making it a distinct compound for various applications.

Properties

IUPAC Name

(NZ)-N-[(4-nitrophenyl)-piperidin-1-ylmethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c16-13-12(14-8-2-1-3-9-14)10-4-6-11(7-5-10)15(17)18/h4-7,16H,1-3,8-9H2/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNGPWZIKLRFDN-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=NO)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)/C(=N\O)/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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